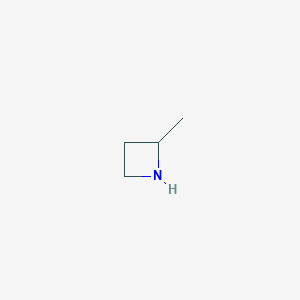

2-Methylazetidine

Description

Significance of Azetidine (B1206935) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

Azetidine scaffolds are foundational components in the fields of organic synthesis and medicinal chemistry. acs.orgrsc.orgsemanticscholar.orggoogle.com These structures are integral to the development of a wide array of functional molecules. Their importance is underscored by their presence in numerous bioactive compounds and their utility as versatile synthetic intermediates. researchgate.net The unique structural and electronic properties of the azetidine ring allow it to be used as a bioisostere for other cyclic systems, offering advantages in metabolic stability and three-dimensionality in drug design. nih.gov

Azetidines are classified as four-membered saturated heterocyclic rings, containing one nitrogen atom and three carbon atoms. mdma.chrsc.org This specific configuration, an analogue of cyclobutane, distinguishes them from other cyclic amines like the three-membered aziridines or the five-membered pyrrolidines. acs.org The presence of the nitrogen atom within this strained ring system imparts distinct chemical properties, including basicity and nucleophilicity, which are central to their synthetic utility. semanticscholar.org

The azetidine motif is found in a variety of natural products, although they are less common than five- or six-membered rings, which may be due to the challenges associated with their biosynthesis. rsc.orgscbt.com A key example is L-azetidine-2-carboxylic acid, a non-proteinogenic amino acid first isolated from the lily of the valley (Convallaria majalis) in 1955. researchgate.net Other natural products include mugineic acids and penaresidins. rsc.org In the realm of synthetic compounds, the azetidine core is a privileged structure, most famously represented by the β-lactam (azetidin-2-one) ring in penicillin and cephalosporin (B10832234) antibiotics. researchgate.netrsc.org Modern pharmaceuticals containing the azetidine scaffold include the antihypertensive drug azelnidipine (B1666253) and the cancer therapeutic cobimetinib. acs.orgacs.org

The defining characteristic of the azetidine ring is its considerable internal strain energy, estimated to be approximately 25.4 kcal/mol. acs.orgrsc.org This ring strain is intermediate between that of the highly reactive aziridines (approx. 27.7 kcal/mol) and the more stable, less reactive pyrrolidines (approx. 5.4 kcal/mol). acs.orgacs.org This intermediate strain level results in a unique chemical profile: the ring is stable enough for practical handling and incorporation into molecules, yet it is sufficiently strained to undergo predictable ring-opening reactions under appropriate conditions. rsc.orggoogle.com This reactivity makes azetidines valuable synthons for accessing a variety of acyclic and larger heterocyclic structures. rsc.org

Historical Context of Azetidine Synthesis and Applications

The chemistry of azetidines has been a subject of study for over a century, with early synthetic reports dating back to the late 19th and early 20th centuries. google.com Historically, the synthesis of the azetidine ring was considered challenging due to the unfavorable energetics of forming a strained four-membered ring. researchgate.net Common early methods included the intramolecular cyclization of γ-haloamines. semanticscholar.org

The discovery of penicillin during World War II dramatically accelerated research into azetidine chemistry, particularly focusing on the synthesis of the β-lactam (azetidin-2-one) core. rsc.org This spurred the development of numerous synthetic strategies, including cycloaddition reactions, which have become a cornerstone of azetidine synthesis. researchgate.net Over the decades, methodologies have evolved from classical cyclizations to more sophisticated approaches involving transition-metal catalysis, photochemical methods, and ring expansions or contractions of other heterocyclic systems. acs.orgresearchgate.net These advancements have made a diverse range of substituted azetidines, including 2-methylazetidine, more accessible for research and development.

Research Gaps and Future Directions in this compound Chemistry

While the chemistry of the parent azetidine ring and its 2-oxo derivatives is well-established, research into specifically substituted analogues like this compound is more nascent. The introduction of a methyl group at the 2-position creates a chiral center, opening avenues for stereoselective synthesis and applications. Scalable, enantioselective syntheses of (S)-2-methylazetidine have been developed, highlighting its importance as a chiral building block. acs.org However, the full scope of its reactivity and utility remains an area of active investigation.

Future research is likely to focus on several key areas. First, the development of new, more efficient, and stereoselective synthetic routes to this compound and its derivatives is crucial for expanding their availability and application. Second, a deeper exploration of the ring-opening reactions of this compound is needed. The methyl substituent can influence the regioselectivity of these reactions, providing pathways to complex, highly functionalized acyclic amines that are valuable in medicinal chemistry. iitk.ac.in

Furthermore, the incorporation of the this compound scaffold into novel drug candidates and functional materials represents a significant opportunity. Its specific stereochemical and conformational properties could lead to improved biological activity or material characteristics. For instance, the chemistry of related compounds like 2-trifluoromethyl-azetidines is considered largely unexplored, suggesting that the full potential of 2-alkylazetidines as a class has yet to be realized. rsc.org The continued development of synthetic methodologies and a better understanding of the unique reactivity of this compound will undoubtedly stimulate further innovation in chemistry and related sciences.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Azetidine |

| Aziridine (B145994) |

| Pyrrolidine (B122466) |

| Cyclobutane |

| L-azetidine-2-carboxylic acid |

| Azelnidipine |

| Cobimetinib |

| Penicillin |

| Cephalosporin |

| (S)-2-Methylazetidine |

| N-Boc-(S)-alaninol |

| N-Boc azetidine-2-carboxylic acid |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c1-4-2-3-5-4/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBWPRNUXWYLRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336393, DTXSID70903791 | |

| Record name | 2-Methylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_4542 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19812-49-8 | |

| Record name | 2-Methylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylazetidine and Its Derivatives

Intramolecular Cyclization Approaches for Azetidine (B1206935) Ring Formation

Intramolecular cyclization is a cornerstone in the synthesis of azetidines, involving the formation of the four-membered ring from a linear precursor. This approach often relies on the nucleophilic attack of a nitrogen atom onto an electrophilic carbon center within the same molecule, leading to the desired cyclic structure. nih.gov

Enantioselective and Diastereoselective Synthesis

The stereochemical control in the synthesis of 2-methylazetidine derivatives is crucial for their application in medicinal chemistry and as chiral building blocks. Enantioselective and diastereoselective methods aim to produce specific stereoisomers with high purity.

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.

| Starting Material | Chiral Auxiliary | Key Step | Product | Diastereomer 1 Yield | Diastereomer 2 Yield |

| Racemic 2-methyl-azetidine-2-carboxylic acid derivative | (S)-Phenylglycinol | Diastereomeric amide formation and separation | Enantiopure 2-methyl-azetidine-2-carboxylic acid derivatives | 44% | 43% |

Chiral tert-Butanesulfinamides , developed by Ellman, are versatile chiral auxiliaries for the asymmetric synthesis of amines and their derivatives. osi.lv The tert-butanesulfinyl group activates the imine for nucleophilic addition and serves as a powerful stereodirecting group. The resulting sulfinamide products can be readily cleaved under mild acidic conditions to afford the free amine. This methodology has been widely applied to the diastereoselective synthesis of various nitrogen-containing heterocycles. osi.lv For instance, the addition of nucleophiles to N-tert-butanesulfinyl ketimines has been shown to proceed with high diastereoselectivity, providing access to chiral amines with multiple stereogenic centers. osi.lv While specific examples for the direct synthesis of this compound using this method require further exploration, the principles have been established in the synthesis of related chiral aziridines and other N-heterocycles. nih.govresearchgate.netorganic-chemistry.org

| Imine Substrate | Reagent | Product | Diastereoselectivity |

| N-tert-Butanesulfinyl ketimino ester | Dimethylsulfoxonium methylide | α-Quaternary aziridine-2-carboxylate | >97:3 dr |

| N-tert-Butanesulfinyl aldimine | Ethyl bromoacetate | 2,3-Disubstituted aziridine (B145994) | High |

The stereochemistry of the final azetidine ring is often determined during the intramolecular cyclization step. The geometry of the starting material and the reaction conditions can influence the formation of either cis or trans isomers. The stereochemical outcome of these ring-closing reactions is governed by the principles of orbital overlap and the minimization of steric interactions in the transition state. In many cases, the cyclization proceeds via an SN2 mechanism, where the stereochemistry at the electrophilic carbon is inverted. By carefully designing the acyclic precursor with defined stereocenters, the stereochemistry of the resulting azetidine can be controlled. researchgate.net

Specific Cyclization Reactions

Various types of chemical reactions can be employed to effect the intramolecular cyclization to form the azetidine ring.

Intramolecular alkylation is a common and effective method for the synthesis of the azetidine ring. researchgate.net This reaction involves the nucleophilic attack of an amine onto an alkyl halide or another suitable electrophile within the same molecule. For example, a γ-amino alkyl halide can undergo intramolecular cyclization to form the corresponding azetidinium salt, which can then be neutralized to the free azetidine. This strategy was a key step in a practical synthesis of 2-methyl-azetidine-2-carboxylic acid. researchgate.net The efficiency of the cyclization can be influenced by factors such as the nature of the leaving group, the solvent, and the base used.

| Precursor | Reagents/Conditions | Product | Yield |

| γ-Haloamine derivative | Base | This compound derivative | Not specified |

| N-((S)-1-arylethyl)azetidine-2-carbonitrile N-borane complex | LDA, Benzyl bromide | α-Benzylated azetidine-2-carbonitrile | 72% |

A one-pot procedure involving the generation and subsequent cyclization of a bis-triflate has been reported for the synthesis of enantioenriched (S)-2-methylazetidine. In this method, a suitable diol precursor is treated with triflic anhydride to form a bis-triflate in situ. The highly reactive triflate groups are then susceptible to intramolecular nucleophilic substitution by a primary amine, leading directly to the formation of the azetidine ring. This approach is advantageous as it avoids the isolation of the often-unstable bis-triflate intermediate.

Anionic Ring Closure Reactions

Anionic ring closure reactions represent a classical and effective method for the synthesis of azetidines. This approach typically involves an intramolecular nucleophilic substitution (SN2) reaction, where a nitrogen-centered anion attacks an electrophilic carbon center bearing a suitable leaving group, leading to the formation of the four-membered ring.

A notable example of this strategy is the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. This method provides a straightforward route to substituted azetidines. The reaction proceeds by the activation of the epoxide by the lanthanum triflate catalyst, followed by the intramolecular attack of the amine nucleophile. The regioselectivity of the attack is crucial for the formation of the desired azetidine ring. This methodology has been shown to be tolerant of a variety of functional groups, including those that are acid-sensitive or possess Lewis basic sites nih.govfrontiersin.org.

The reaction conditions and substrate scope for the La(OTf)3-catalyzed synthesis of azetidines are summarized below:

| Entry | Substrate (cis-3,4-epoxy amine) | Product | Yield (%) | Reference |

| 1 | N-benzyl-3,4-epoxyhexan-1-amine | 1-benzyl-2-ethylazetidin-3-ol | 81 | frontiersin.org |

| 2 | N-(4-methoxybenzyl)-3,4-epoxyhexan-1-amine | 2-ethyl-1-(4-methoxybenzyl)azetidin-3-ol | 92 | nih.gov |

| 3 | N-(4-nitrobenzyl)-3,4-epoxyhexan-1-amine | 2-ethyl-1-(4-nitrobenzyl)azetidin-3-ol | 95 | nih.gov |

| 4 | N-butyl-3,4-epoxyhexan-1-amine | 1-butyl-2-ethylazetidin-3-ol | 93 | nih.gov |

| 5 | N-tert-butyl-3,4-epoxyhexan-1-amine | 1-(tert-butyl)-2-ethylazetidin-3-ol | 91 | nih.gov |

This method highlights the utility of Lewis acid catalysis in promoting the formation of the azetidine ring via an anionic-type ring closure of suitably functionalized acyclic precursors.

Mitsunobu Reaction

The Mitsunobu reaction, a versatile and widely used transformation in organic synthesis, can also be adapted for the construction of the azetidine ring through an intramolecular cyclization. This reaction typically involves the use of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate a hydroxyl group for nucleophilic substitution by a nitrogen nucleophile, such as a sulfonamide or an imide nih.govtudublin.ieorganic-chemistry.org.

In the context of azetidine synthesis, an intramolecular Mitsunobu reaction of a γ-amino alcohol can lead to the formation of the four-membered ring with inversion of stereochemistry at the carbon bearing the hydroxyl group. This approach has been successfully employed in the synthesis of complex natural products containing the azetidine motif nih.gov. The efficiency of the cyclization is dependent on the substrate and the specific reaction conditions employed.

A representative example of an intramolecular Mitsunobu reaction for the synthesis of a fused azetidine is presented below:

| Starting Material | Reagents | Product | Yield (%) | Reference |

| (2S,3R)-3-(tert-butyldimethylsilyloxy)-4-(tosylamino)butan-1-ol | PPh3, DEAD | (1S,5R)-1-(tert-butyldimethylsilyloxy)-3-tosyl-3-azabicyclo[3.2.0]heptane | 74 |

While the Mitsunobu reaction is a powerful tool for azetidine synthesis, it can sometimes be hampered by the formation of side products and the need for careful purification beilstein-journals.org.

[2+2] Cycloaddition Strategies

[2+2] cycloaddition reactions are among the most direct and atom-economical methods for the construction of four-membered rings, including azetidines. These reactions involve the combination of two two-atom components, typically an imine and an alkene or a ketene, to form the azetidine ring in a single step.

Organocatalyzed Approaches (e.g., aza-Morita-Baylis-Hillman (MBH) type reactions)

The aza-Morita-Baylis-Hillman (aza-MBH) reaction is an organocatalyzed carbon-carbon bond-forming reaction that can be utilized for the synthesis of functionalized azetidines. This reaction involves the coupling of an α,β-unsaturated carbonyl compound with an imine in the presence of a nucleophilic catalyst, such as a tertiary amine or phosphine nih.gov. The resulting adducts are highly functionalized and can serve as precursors to various heterocyclic compounds.

While the traditional aza-MBH reaction leads to allylic amines, modifications of this reaction, often termed formal [2+2] cycloadditions, can provide direct access to the azetidine ring. These reactions have been developed using various organocatalysts, and recent advancements have focused on improving the efficiency and enantioselectivity of these transformations nih.govnih.gov. A solvent-free, ball-milling approach has also been reported to significantly shorten reaction times nih.gov.

The development of enantioselective aza-MBH reactions has been a significant area of research, with various chiral organocatalysts being employed to induce stereocontrol. However, achieving high enantioselectivity can be challenging due to the complex reaction mechanism nih.gov.

Metal-Catalyzed [2+2] Cycloadditions (e.g., Ir(III) photocatalysis)

Metal-catalyzed [2+2] cycloadditions, particularly those employing photoredox catalysis, have emerged as a powerful tool for the synthesis of azetidines under mild conditions. Iridium(III) photocatalysts are commonly used to facilitate these transformations, which are often referred to as aza Paternò-Büchi reactions chemrxiv.orgrsc.org.

In a typical reaction, the iridium photocatalyst absorbs visible light and enters an excited state. It then transfers its energy to one of the reactants, typically an alkene or an imine, generating a triplet-state intermediate. This highly reactive intermediate then undergoes a [2+2] cycloaddition with the other reaction partner to form the azetidine ring nih.govresearchgate.net. This approach has been successfully applied to both intermolecular and intramolecular reactions, providing access to a wide range of functionalized azetidines chemrxiv.orgnih.govdigitellinc.comthieme-connect.com.

The scope of the Ir(III)-photocatalyzed [2+2] cycloaddition for azetidine synthesis is broad, with various substituted alkenes and imine precursors being compatible with the reaction conditions.

| Alkene | Imine Precursor | Catalyst | Product | Yield (%) | Reference |

| Styrene | 2-Isoxazoline-3-carboxylate | fac-[Ir(ppy)3] | 1,2-diphenyl-3-oxa-4-azabicyclo[3.2.0]heptan-6-one | 94 | thieme-connect.com |

| 1-Hexene | 2-Isoxazoline-3-carboxylate | fac-[Ir(dFppy)3] | 2-butyl-1-phenyl-3-oxa-4-azabicyclo[3.2.0]heptan-6-one | 85 | rsc.org |

| Cyclohexene | 2-Isoxazoline-3-carboxylate | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | Tetrahydro-2H-benzo[b]azeto[1,2-d] rsc.orgnih.govoxazin-6(7H)-one | 99 | nih.gov |

Formal [2+2] Cycloaddition of Ketimines with Allenoates

An enantioselective organocatalyzed formal [2+2] cycloaddition of ketimines with allenoates has been developed as a facile method for the synthesis of highly functionalized azetidines. This reaction provides access to azetidines bearing a chiral tetrasubstituted carbon stereocenter in good to excellent yields and with high enantioselectivities nih.gov. The reaction is typically catalyzed by a chiral organocatalyst, which controls the stereochemical outcome of the cycloaddition. This method is particularly valuable for the synthesis of chiral building blocks for medicinal chemistry and natural product synthesis.

Aza Paternò–Büchi Reaction

The aza Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene that directly yields an azetidine ring rsc.orgresearchgate.netresearchgate.net. This reaction is one of the most efficient and atom-economical methods for azetidine synthesis. However, its application has been met with challenges, primarily due to the rapid E/Z isomerization of the imine excited state, which can compete with the desired cycloaddition rsc.orgresearchgate.netresearchgate.netamazonaws.com.

Recent advancements have focused on overcoming these limitations through the use of visible-light photoredox catalysis, as discussed in the metal-catalyzed section, which allows for the reaction to proceed under milder conditions and with a broader substrate scope researchgate.netamazonaws.com. Both intermolecular and intramolecular versions of the aza Paternò-Büchi reaction have been developed, providing access to a diverse range of azetidine architectures nih.govdigitellinc.com. The intramolecular variant has been particularly useful for the synthesis of complex, fused-ring systems containing the azetidine moiety nih.gov.

The scope and limitations of the aza Paternò-Büchi reaction are highly dependent on the nature of the imine and alkene components, as well as the method of photochemical activation rsc.orgresearchgate.net. The use of cyclic imines or imines with specific activating groups can enhance the efficiency of the cycloaddition nih.gov.

| Imine | Alkene | Conditions | Product | Yield (%) | Reference |

| N-benzylidene-aniline | 2,3-Dimethyl-2-butene | UV light | 1,2-diphenyl-3,3,4,4-tetramethylazetidine | 65 | rsc.org |

| 3-Ethoxyisoindolone | Styrene | UV light | Spiro[isoindoline-1,2'-azetidine]-3,3'-dione derivative | 80 | researchgate.net |

| 2-Isoxazoline-3-carboxylate | 1-Hexene | Visible light, Ir(III) catalyst | Fused azetidine | 85 | rsc.org |

Ring Transformation and Expansion Reactions

Ring transformation and expansion reactions represent a powerful strategy for the synthesis of this compound and its derivatives, offering pathways to modify the core heterocyclic structure. These methods often leverage the inherent ring strain of smaller heterocycles like aziridines or involve rearrangements of functionalized azetidine rings.

Ring Expansion of Aziridines

The conversion of three-membered aziridine rings into four-membered azetidines is a thermodynamically driven process that can be facilitated thermally or through chemical reagents. While the direct thermal isomerization of aziridines to azetidines has been explored, it often requires harsh conditions and may lead to mixtures of products. rsc.orgnih.gov A notable example involves the thermal isomerization of 2-bromomethyl-2-methylaziridines, which can undergo ring enlargement to furnish 3-bromoazetidine derivatives. rsc.orgnih.gov

A more recent and stereoselective approach involves the [3+1] ring expansion of methylene aziridines. In this method, the reaction of a rhodium-bound carbene with a strained bicyclic methylene aziridine leads to the formation of highly substituted methylene azetidines with excellent regioselectivity and stereoselectivity. nih.gov The proposed mechanism proceeds through the formation of an aziridinium (B1262131) ylide intermediate, followed by a ring-opening and ring-closing cascade that effectively transfers the chirality from the starting material to the azetidine product. nih.gov This method provides a valuable route to functionalized azetidines containing vicinal tertiary-quaternary or even quaternary-quaternary stereocenters. nih.gov

Ring Expansion of 2-(1-hydroxyalkyl)azetidines to Oxazolidinones

A significant ring expansion reaction involves the conversion of 2-(1-hydroxyalkyl)azetidines into 4-(2-chloroethyl)oxazolidinones. This transformation is typically achieved by treating the hydroxyalkylazetidine with bis(trichloromethyl) carbonate (BTC), also known as triphosgene, followed by basic workup. researchgate.net The efficiency and outcome of this rearrangement are highly dependent on the substitution pattern of the azetidine ring and the nature of the alcohol (primary, secondary, or tertiary). researchgate.net This reaction provides a rapid and often high-yielding pathway to functionalized oxazolidinone structures, which are valuable building blocks in organic synthesis. researchgate.net The nature of byproducts observed in certain cases has provided insights into the reaction mechanism. researchgate.net

Functionalization of Pre-existing Azetidine Rings

The direct functionalization of a pre-formed azetidine ring is a key strategy for introducing molecular diversity and accessing a wide range of substituted this compound derivatives. Among the various methods, lithiation followed by trapping with an electrophile has emerged as a particularly powerful tool.

Lithiation-Electrophile Trapping

The deprotonation of an α-carbon adjacent to the nitrogen atom in an N-substituted azetidine ring using a strong base, such as an organolithium reagent, generates a carbanion that can be trapped by various electrophiles. This lithiation-electrophile trapping sequence allows for the introduction of a wide array of substituents at the C2 and C4 positions of the azetidine ring. acs.orgacs.org The success and regioselectivity of this process are critically influenced by the nature of the activating group on the azetidine nitrogen. acs.orgresearchgate.net Electron-withdrawing groups are typically required to facilitate the deprotonation at the adjacent carbon. nih.gov

Regiodivergence Studies based on N-Protecting Groups

A fascinating aspect of the lithiation of this compound derivatives is the ability to control the site of deprotonation (regiodivergence) by judicious choice of the N-protecting group. acs.orgresearchgate.net Specifically, the use of different N-thiocarbonyl groups has been shown to direct the lithiation to either the C2 or C4 position. acs.org

When N-thiopivaloyl-2-methylazetidine is subjected to lithiation, deprotonation occurs exclusively at the C2 position, leading to 2,2-disubstituted azetidines after electrophilic trapping. acs.orgacs.org In contrast, employing an N-tert-butoxythiocarbonyl (N-Botc) group on this compound directs the lithiation to the C4 position. acs.org This remarkable regiodivergence has been rationalized through NMR spectroscopic studies and computational analysis. acs.orgacs.org The observed selectivity is attributed to the preferred rotameric conformations of the N-acyl group, which orient the directing effect of the lithium-coordinating thiocarbonyl group to a specific α-proton. acs.org The rotational barriers in these N-acylazetidines are sufficiently high to prevent rotamer interconversion at the low temperatures used for lithiation. acs.org

| N-Protecting Group | Substrate | Position of Lithiation | Product Type |

|---|---|---|---|

| N-Thiopivaloyl | This compound | C2 | 2,2-Disubstituted Azetidines |

| N-tert-Butoxythiocarbonyl (N-Botc) | This compound | C4 | 2,4-Disubstituted Azetidines |

Stereoselective Functionalizations

The inherent rigidity of the four-membered azetidine ring allows for a high degree of stereocontrol in functionalization reactions. rsc.org The lithiation-electrophile trapping of chiral 2-substituted azetidines can proceed with high diastereoselectivity. researchgate.net For instance, the α-alkylation of N-borane complexes of N-((S)-1-arylethyl)azetidine-2-carbonitriles has been shown to be highly diastereoselective. rsc.org

Furthermore, studies on the lithiation of enantiomerically enriched N-alkyl 2-oxazolinylazetidines have revealed that while the resulting lithiated intermediate is chemically stable, it can be configurationally labile under certain conditions. nih.gov This can lead to a stereoconvergent process where the thermodynamically more stable diastereomer of the product is formed preferentially upon trapping with an electrophile. researchgate.net This behavior has been rationalized by considering the dynamic processes at both the azetidine nitrogen and the lithiated carbon center, supported by in situ FT-IR experiments and DFT calculations. researchgate.netnih.gov This stereoconvergence allows for the highly stereoselective synthesis of enantioenriched N-alkyl-2,2-disubstituted azetidines. nih.gov

| Starting Material | Reaction Type | Key Feature | Outcome |

|---|---|---|---|

| N-Borane complexes of N-((S)-1-arylethyl)azetidine-2-carbonitriles | α-Alkylation | High Diastereoselectivity | Diastereomerically enriched α-alkylated azetidine-2-carbonitriles |

| Enantiomerically enriched N-alkyl 2-oxazolinylazetidines | Lithiation-Electrophile Trapping | Configurational lability of lithiated intermediate | Stereoconvergent synthesis of enantioenriched N-alkyl-2,2-disubstituted azetidines |

Nucleophilic Displacement Reactions

The synthesis of azetidine rings, including this compound, can be achieved through intramolecular nucleophilic displacement. This method typically involves the cyclization of γ-amino alcohols or their derivatives. For instance, the treatment of precursor molecules with reagents like the Tsunoda reagent can facilitate the ring-closure to form the C-2 substituted azetidine. This approach leverages a chiral auxiliary, such as tert-butanesulfinamide, to achieve high levels of stereoselectivity in the final product rsc.org. Another strategy involves the intramolecular cyclization of homoallylic amines. The reaction of these amines with iodine in acetonitrile at room temperature leads to iodocyclization, forming a 2-(iodomethyl)azetidine derivative with cis-diastereoselectivity medwinpublishers.com.

Furthermore, diversely substituted N-aryl-2-cyanoazetidines can be prepared from β-amino alcohols in enantiomerically pure form. This multi-step sequence includes a copper-catalyzed N-arylation, followed by N-cyanomethylation of the resulting secondary aniline. The final step is a one-pot mesylation and subsequent base-induced ring closure to yield the azetidine ring organic-chemistry.org.

The inherent ring strain of the azetidine ring presents a challenge in its synthesis. However, nucleophilic displacement reactions provide a reliable method for the formation of this four-membered heterocycle. The choice of starting materials and reaction conditions is crucial for achieving good yields and controlling the stereochemistry of the final product.

Transition Metal Catalysis (e.g., Suzuki Coupling, Nitrile Transformation)

Transition metal catalysis offers powerful tools for the synthesis and functionalization of this compound and its derivatives. The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process, is particularly useful for creating carbon-carbon bonds. This reaction has been successfully applied to couple aryl halides with arylboronic acids to produce biaryl compounds, a common motif in pharmaceuticals nih.govmdpi.com. Palladium(II) complexes with azetidine-based tridentate ligands have shown high activity as catalysts for the Suzuki-Miyaura coupling of aryl bromides and chlorides with aryl boronates in water researchgate.net. The synthesis and diversification of novel heterocyclic amino acid derivatives containing an azetidine ring have been achieved through the Suzuki-Miyaura cross-coupling of a brominated pyrazole-azetidine hybrid with various boronic acids nih.govmdpi.com.

Nitrile groups are versatile functional groups in organic synthesis due to their ability to be transformed into various other functionalities nih.govresearchgate.net. Transition metals can catalyze the transformation of nitriles into other valuable groups. For example, the reduction of a nitrile group to a primary amine can be a key step in the synthesis of certain azetidine derivatives. This transformation is often accomplished using reagents like lithium aluminum hydride youtube.com. Furthermore, transition metal-catalyzed cyanation of aryl halides is a common method for introducing a nitrile group into an aromatic ring, which can then be further manipulated in the synthesis of complex azetidine-containing molecules nih.gov. The Schmidt reaction, which converts aldehydes to nitriles using azidotrimethylsilane, can also be facilitated by a catalytic amount of triflic acid nih.govorganic-chemistry.org.

The following table summarizes some examples of transition metal-catalyzed reactions used in the synthesis of azetidine derivatives:

| Reaction Type | Catalyst | Substrates | Product | Reference |

| Suzuki-Miyaura Coupling | Pd(II) complexes | Aryl bromides/chlorides, Aryl boronates | Biaryl-substituted azetidines | researchgate.net |

| Suzuki-Miyaura Coupling | PdCl2(dppf) | Brominated pyrazole-azetidine hybrid, Boronic acids | Arylated azetidine derivatives | nih.govmdpi.com |

| Nitrile Reduction | LiAlH4 | Nitrile-containing azetidine precursor | Amine-containing azetidine | youtube.com |

| Cyanation | Transition metal catalyst | Aryl halides, Cyanide source | Aryl nitrile | nih.gov |

Reductive Amination and Nucleophilic Aromatic Substitution for Derivatization

Reductive amination is a cornerstone of amine synthesis and is widely used for the derivatization of this compound. This reaction involves the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by in situ reduction to the corresponding higher-order amine sci-hub.seorganic-chemistry.org. A variety of reducing agents can be employed, including borohydride derivatives like sodium cyanoborohydride and sodium triacetoxyborohydride, as well as catalytic hydrogenation sci-hub.se. For instance, a moisture-tolerant tin(IV) Lewis acid has been shown to catalyze the reductive amination of organic carbonyls, which is particularly useful for bulky amine and carbonyl substrates nih.gov. Another efficient method utilizes BH3N(C2H5)3 as both a catalyst and a reductant for the reductive amination of ketones and aldehydes with amines under mild conditions .

Nucleophilic aromatic substitution (SNAr) is another powerful method for the derivatization of azetidine-containing compounds, particularly for introducing the azetidine moiety onto an aromatic ring. This reaction typically occurs on electron-deficient aromatic systems where a nucleophile replaces a leaving group nih.gov. Polyfluoroarenes, for example, are excellent substrates for SNAr reactions due to the high electronegativity of the fluorine atoms, allowing for transition-metal-free C-N bond formation mdpi.com. Recent studies have shown that many SNAr reactions proceed through a concerted mechanism rather than the classical two-step process nih.govnih.gov. The choice of solvent and base is critical; for example, potassium carbonate in DMSO can be effective for these transformations mdpi.com.

These two methods, reductive amination and nucleophilic aromatic substitution, provide a versatile toolkit for the synthesis of a wide array of functionalized this compound derivatives with potential applications in medicinal chemistry and materials science.

Biocatalytic Approaches for Enantioselective Synthesis

Biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis of enantiomerically pure compounds, including derivatives of this compound. Enzymes offer high selectivity and can operate under mild reaction conditions, making them attractive alternatives to traditional chemical methods.

Whole-Cell Catalysis (e.g., Rhodococcus erythropolis AJ270)

Whole-cell biocatalysis utilizes intact microbial cells, which contain a cascade of enzymes, to perform specific chemical transformations. A notable example is the use of Rhodococcus erythropolis AJ270 for the enantioselective biotransformation of racemic azetidine-2-carbonitriles. researchgate.net This microbial strain contains both nitrile hydratase and amidase enzymes. These enzymes work in concert to resolve racemic mixtures, affording highly enantioenriched azetidine-2-carboxylic acids and their corresponding amides with excellent yields and enantiomeric excesses (ee) often exceeding 99.5%. researchgate.net The process is conducted in a neutral aqueous buffer at a mild temperature of 30°C. researchgate.net

The synthetic utility of this whole-cell system has been demonstrated in the preparation of chiral azetidine-2-carboxamide derivatives, which can then be used in subsequent chemical transformations. For instance, nucleophilic ring-opening reactions of azetidiniums derived from these chiral amides can lead to the synthesis of α,γ-diamino, α-phenoxy-γ-amino, and α-cyano-γ-amino carboxamides. researchgate.net

Nitrile Hydratase and Amidase Systems

The key to the high enantioselectivity of the Rhodococcus erythropolis AJ270 whole-cell system lies in the combined action of its nitrile hydratase and amidase enzymes. researchgate.net Nitrile hydratases (NHases) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides. nih.govmdpi.comresearchgate.net While many NHases exhibit poor to moderate enantioselectivity, the amidase in this system displays high R-enantioselectivity. researchgate.netmdpi.com

The process involves a very active but virtually non-enantioselective nitrile hydratase that converts the racemic nitrile to the corresponding amide. Subsequently, a highly R-enantioselective amidase hydrolyzes the (R)-amide to the (R)-carboxylic acid, leaving the (S)-amide unreacted. This kinetic resolution allows for the separation of the two enantiomers. The stability of NHases can be a limiting factor, as many are unstable at temperatures above 20-30°C. nih.gov However, immobilization techniques can be employed to enhance their stability.

The application of these bienzymatic systems has been explored for the synthesis of various chiral amides and carboxylic acids, highlighting the potential of biocatalysis in the production of valuable, enantiomerically pure building blocks for the pharmaceutical and fine chemical industries.

Synthesis of Specific this compound Derivatives

The synthesis of specific this compound derivatives often requires tailored synthetic routes to achieve the desired substitution pattern and stereochemistry. One approach involves the α-alkylation of N-borane complexes of azetidine derivatives. For instance, optically active 2-substituted azetidine-2-carbonitriles can be synthesized from chiral 1-arylethylamine. The process starts with the preparation of diastereomeric N-((S)-1-phenylethyl)azetidine-2-carbonitriles, which are then subjected to α-alkylation. The N-((S)-1-(4-methoxyphenyl)ethyl) substituent can later be removed by treatment with trifluoroacetic acid .

Another strategy focuses on the synthesis of azetidine amino acid derivatives. These compounds are valuable building blocks for peptides and other biologically active molecules nih.gov. The synthesis can begin with the Horner-Wadsworth-Emmons reaction of 1-Boc-3-azetidinone to form an α,β-unsaturated ester. Subsequent aza-Michael addition of various heterocyclic amines to this ester yields a range of (1-Boc-3-cycloaminylazetidin-3-yl)acetates nih.govmdpi.com.

The following table provides examples of specific this compound derivatives and their synthetic precursors:

| Derivative | Precursor(s) | Key Reaction(s) | Reference |

| Optically active 2-substituted azetidine-2-carbonitriles | Chiral 1-arylethylamine, Azetidine-2-carbonitrile | α-alkylation of N-borane complexes | |

| Methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates | 1-Boc-3-azetidinone, Methyl 2-(dimethoxyphosphoryl)acetate, Heterocyclic amines | Horner-Wadsworth-Emmons reaction, Aza-Michael addition | nih.govmdpi.com |

| N-[2-(10H-phenothiazinyl)ethyl]-4-(phenyl)-3-chloro-2-oxo-1-iminoazetidine | Phenothiazine (B1677639), 2-chloro-N'-[(phenyl)methylidene]hydrazine | Cyclocondensation | acgpubs.org |

This compound-2-carboxylic Acid and its Enantiomers

The synthesis of the enantiomers of this compound-2-carboxylic acid, a valuable quaternary amino acid, has been achieved through a robust and practical methodology. This approach allows for the preparation of this compound in significant quantities with both the nitrogen and carboxylic acid functionalities suitably protected for applications in peptide synthesis researchgate.net.

The key features of this synthesis include the formation of the azetidine ring via an intramolecular alkylation and the effective separation of the resulting diastereoisomeric amides. The resolution of the enantiomers is accomplished using (S)-phenylglycinol as a chiral resolving agent researchgate.net. This method provides a reliable pathway to both enantiopure forms of this compound-2-carboxylic acid, which are of interest as promoters of γ-turns in peptides researchgate.net.

A general strategy for the asymmetric synthesis of L-azetidine-2-carboxylic acid and its 3-substituted analogs has also been reported. This method is founded on the zinc-mediated asymmetric addition of allylic halides to a camphor sultam derivative of glyoxylic acid O-benzyl oxime, providing enantiopure products nih.gov. While not directly applied to the 2-methyl derivative in the provided source, this approach represents a potential alternative for the stereocontrolled synthesis of related compounds.

Further advancements in the synthesis of optically active 2-substituted azetidine-2-carbonitriles have been made via the α-alkylation of N-borane complexes derived from chiral 1-arylethylamine rsc.org. This protocol could potentially be adapted for the synthesis of this compound-2-carboxylic acid precursors.

Table 1: Key Features of the Synthesis of this compound-2-carboxylic Acid Enantiomers

| Feature | Description | Reference |

| Ring Formation | Intramolecular alkylation | researchgate.net |

| Resolution | Use of (S)-phenylglycinol as a chiral resolving agent to separate diastereoisomeric amides | researchgate.net |

| Protection | Yields N- and C-protected amino acid suitable for peptide coupling | researchgate.net |

| Significance | Provides practical quantities of a quaternary amino acid that acts as a γ-turn promoter | researchgate.net |

3-Phenyl-2-methylazetidine-3-ol

The synthesis of 3-phenyl-2-methylazetidine-3-ol can be conceptually approached through the reaction of a suitable Grignard reagent with a 2-methylazetidin-3-one precursor. Phenylmagnesium bromide is a commonly used Grignard reagent that acts as a strong nucleophile, adding to carbonyl compounds like ketones to form tertiary alcohols after an acidic workup wikipedia.orgmiracosta.edu.

While a specific synthesis for 2-methylazetidin-3-one is not detailed in the provided sources, the synthesis of the analogous azetidin-3-one ring system is documented. These methods often involve multi-step sequences starting from readily available precursors. For instance, approaches to azetidin-3-ones have been developed from methyl 4-chloro-3-oxobutanoate or butane-2,3-dione, as well as through the decomposition of α-amino-α′-diazo ketones nih.govnih.gov. A gold-catalyzed intermolecular oxidation of alkynes has also been reported as a flexible and stereoselective route to azetidin-3-ones nih.gov.

Once the 2-methylazetidin-3-one is obtained, its reaction with phenylmagnesium bromide would be expected to yield the target tertiary alcohol, 3-phenyl-2-methylazetidine-3-ol. The reaction typically involves the nucleophilic attack of the phenyl group from the Grignard reagent on the carbonyl carbon of the azetidin-3-one.

Table 2: Conceptual Synthesis of 3-Phenyl-2-methylazetidine-3-ol

| Step | Description | Key Reagents/Intermediates |

| 1 | Synthesis of a 2-methylazetidin-3-one precursor. | Various starting materials and multi-step sequences. |

| 2 | Grignard reaction with the azetidin-3-one. | Phenylmagnesium bromide, followed by acidic workup. |

1-(3,5-Dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic Acid

The synthesis of 1-(3,5-dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic acid involves two main stages: the synthesis of the this compound-2-carboxylic acid core and its subsequent N-sulfonylation with 3,5-dichlorophenylsulfonyl chloride.

As established in section 2.6.1, enantiopure this compound-2-carboxylic acid can be prepared through a practical synthetic route researchgate.net. The subsequent step is the formation of the sulfonamide bond. The general synthesis of sulfonamides often involves the reaction of a primary or secondary amine with a sulfonyl chloride.

The required 3,5-dichlorophenylsulfonyl chloride can be prepared from 3,5-dichloroaniline via a Sandmeyer-type reaction. A more direct approach to sulfonyl chlorides involves the chlorosulfonation of aromatic compounds. For instance, a method for the synthesis of 3,5-dichlorobenzoyl chloride has been patented, which involves sulfonation of benzoyl chloride, followed by catalytic chlorination and removal of sulfur dioxide google.com. While this is for a benzoyl chloride, similar principles of electrophilic aromatic substitution could be applied to produce the corresponding sulfonyl chloride.

Once both the azetidine derivative and the sulfonyl chloride are in hand, they can be coupled to form the final product. The reaction of an amino acid with a sulfonyl chloride is a common method for the preparation of N-sulfonyl amino acids.

Table 3: Synthetic Strategy for 1-(3,5-Dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic Acid

| Step | Description | Key Reagents |

| 1 | Synthesis of this compound-2-carboxylic acid. | As described in section 2.6.1. |

| 2 | Synthesis of 3,5-dichlorophenylsulfonyl chloride. | 3,5-dichloroaniline or a related aromatic precursor. |

| 3 | N-sulfonylation of this compound-2-carboxylic acid. | 3,5-dichlorophenylsulfonyl chloride. |

N-Aryl-2-cyanoazetidines

The synthesis of N-aryl-2-cyanoazetidines can be accomplished in high yields from β-amino alcohols in their enantiomerically pure form. This methodology provides access to a diverse range of substituted azetidines with predictable substitution patterns and diastereoselectivity.

The synthesis involves a three-step sequence:

Copper-catalyzed N-arylation: The synthesis begins with the N-arylation of a β-amino alcohol, catalyzed by a copper species.

N-cyanomethylation: The resulting secondary aniline is then N-cyanomethylated.

One-pot mesylation and ring closure: The final step is a one-pot reaction involving mesylation of the hydroxyl group, followed by a base-induced ring closure to form the azetidine ring.

This anionic ring-closure reaction is an efficient route to these valuable scaffolds for medicinal chemistry.

Table 5: Three-Step Synthesis of N-Aryl-2-cyanoazetidines

| Step | Reaction | Key Reagents |

| 1 | Copper-catalyzed N-arylation | β-amino alcohol, aryl halide, copper catalyst |

| 2 | N-cyanomethylation | Secondary aniline from step 1 |

| 3 | Mesylation and Ring Closure | Mesyl chloride, base |

Reactivity and Reaction Mechanisms of 2 Methylazetidine

Ring Strain and its Influence on Reactivity

Azetidines possess a considerable ring strain, reported to be approximately 25.2 to 25.4 kcal mol⁻¹. researchgate.netrsc.org This value is higher than that of larger cyclic amines like pyrrolidine (B122466) (5.8 kcal mol⁻¹) and piperidine (B6355638) (0 kcal mol⁻¹), though slightly lower than that of the highly strained aziridine (B145994) (26.7-27.7 kcal mol⁻¹). researchgate.netrsc.org This strain energy contributes to the rigidity of the azetidine (B1206935) ring and also provides the driving force for ring-opening and ring-expansion reactions. researchgate.netrsc.org

The strain in the azetidine ring facilitates the cleavage of the N-C σ bond, making it more reactive than less strained cyclic amines. rsc.org While less prone to ring-opening than aziridines, azetidines still undergo these reactions under appropriate conditions, such as in the presence of acids or nucleophiles. rsc.orgegyankosh.ac.in Acid-catalyzed ring cleavage, for instance, is accelerated in azetidines. egyankosh.ac.in The ring strain can also lead to stability issues and potential decomposition pathways not observed in larger ring systems. nih.gov

The puckered conformation of the azetidine ring, even in substituted derivatives like 2-[(2,4-dimethylphenyl)methyl]azetidine, is a consequence of this strain. vulcanchem.com

Stereochemical Aspects of Reactions

The presence of the methyl group at the 2-position of azetidine introduces a stereogenic center, leading to enantiomeric forms ( (R)- and (S)-2-Methylazetidine). The stereochemistry at this position significantly influences the outcome of reactions, particularly in processes involving lithiation and catalytic transformations. rsc.orgnih.govbhu.ac.inacs.org

The rigid nature of the four-membered ring, compared to five- and six-membered rings, allows for stereoselective functionalization based on the steric effects of existing substituents. rsc.org

Stereoconvergence of Lithiated Intermediates

Studies on the α-lithiation of azetidines, including substituted derivatives, have revealed interesting stereochemical behavior. Enantiomerically enriched N-alkyl 2-oxazolinylazetidines, for example, undergo exclusive α-lithiation. nih.govnih.govresearchgate.net The resulting lithiated intermediates, while chemically stable, can be configurationally labile under certain experimental conditions. nih.govnih.govresearchgate.net

An important observation is the stereoconvergence of these lithiated intermediates towards the thermodynamically more stable species. nih.govnih.govresearchgate.netresearchid.co This stereoconvergence can lead to highly stereoselective processes after trapping with electrophiles, achieving high enantiomeric ratios (er > 95:5) and diastereomeric ratios (dr > 85:15). nih.govnih.govresearchid.co This behavior has been rationalized by considering the dynamics at the azetidine nitrogen atom and the inversion at the C-Li center. nih.govnih.govresearchid.co DFT calculations and in situ FT-IR experiments have supported the involvement of equilibrating diastereoisomeric lithiated azetidines and suggested the presence of η³-coordinated species. nih.govnih.govresearchid.co This contrasts with the reported configurational stability of smaller lithiated aziridine analogues. nih.govnih.govresearchid.co

The regioselectivity of electrophilic substitution reactions in 2-methylated azetidines can be dependent on the protecting group, with different rotamers favoring substitution at different positions (e.g., 2-position vs. 4-position). researchgate.net

Dynamic Control of Reactivity

The ability of substituted azetidines, such as oxazolinylazetidines, to undergo different reaction patterns with organolithium bases supports a model termed "dynamic control of reactivity" in organolithium chemistry. nih.govnih.govresearchid.co This model highlights how the dynamic processes, such as nitrogen inversion and C-Li bond dynamics, can influence the reaction pathway and ultimately the stereochemical outcome.

Specifically, it has been shown that the stereochemical requirements of 2,2-substituted oxazolinylazetidines are crucial for their reactivity, influencing reactions like C=N addition of organolithiums in non-coordinating solvents, which can lead to chiral ketoazetidines with high enantiomeric ratios. nih.govnih.govresearchid.co

Intramolecular Rearrangements

Azetidines can undergo various intramolecular rearrangements, often driven by the relief of ring strain, leading to expanded ring systems or other cyclic structures. egyankosh.ac.in

Ring Expansion to Oxazolidinones

One notable type of intramolecular rearrangement involves the ring expansion of 2-(1-hydroxyalkyl)azetidines to form 4-(2-chloroethyl)oxazolidinones. dntb.gov.uaresearchgate.net This transformation can be achieved by reacting 2-(1-hydroxyalkyl)azetidines with bis(trichloromethyl) carbonate (BTC) followed by basic treatment. researchgate.net

The efficiency of this ring expansion has been shown to depend on the class of the reacting alcohol and the substitution pattern on the azetidine ring. researchgate.net The nature of byproducts observed in some cases has provided insight into the reaction mechanism. researchgate.net

Azetidine ketones can also undergo photochemical rearrangement, resulting in ring expansion to form pyrroles. bhu.ac.in This reaction is proposed to involve an intramolecular hydrogen shift and the generation of a 1,3-biradical intermediate, followed by ring closure and loss of water. bhu.ac.in

Rearrangement of 2-(halomethyl)aziridines can also lead to 3-haloazetidines, demonstrating a related ring expansion from a three-membered to a four-membered ring. ugent.be Specifically, 2-bromomethyl-2-methylaziridines can rearrange to 3-methoxy-3-methylazetidines under certain conditions, potentially via bicyclic aziridinium (B1262131) intermediates. ugent.beresearchgate.net The Thorpe-Ingold effect, due to gem-disubstitution, can facilitate the cyclization of 2-bromomethyl-2-methylaziridines. researchgate.net

Catalytic Processes Involving 2-Methylazetidine and its Derivatives

Azetidines and their derivatives, including this compound, are utilized in various catalytic processes, serving as ligands, organocatalysts, or substrates for catalyzed transformations. rsc.orgresearchgate.net

Chiral azetidine-derived ligands and organocatalysts have been developed and applied in asymmetric catalysis since the early 1990s. researchgate.net These catalysts have been used to induce asymmetry in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael additions. rsc.orgresearchgate.net Comparisons with analogous aziridine- and pyrrolidine-containing catalysts have been made to evaluate their effectiveness in asymmetric catalysis. researchgate.net

Examples of catalytic processes involving azetidines include:

Palladium-catalyzed intramolecular amination of C-H bonds for the synthesis of azetidines. acs.org

Transition-metal-free opening of azetidines with organotrifluoroborates. rsc.org

Enantioselective desymmetrization of azetidines using thiols and chiral phosphoric acid catalysts. rsc.org

Visible-light-mediated aza Paternò-Büchi reactions for the synthesis of functionalized azetidines with varying regio- and stereochemistry. rsc.orgchemrxiv.orgresearchgate.netrsc.org

Copper-catalyzed enantioselective [3+1]-cycloaddition to access tetrasubstituted 2-azetines (which can be related to azetidine chemistry). nih.gov

Nickel-catalyzed Suzuki Csp²–Csp³ cross-coupling reactions involving the ring opening of strained bicyclic systems to form redox-active azetidines. acs.org

Biocatalytic transformations of racemic azetidine-2-carbonitriles, including 1-benzyl-2-methylazetidine-2-carbonitrile, to corresponding carboxylic acids and amides with high enantioselectivity, catalyzed by microorganisms like Rhodococcus erythropolis. nih.gov This process involves nitrile hydratase and amidase enzymes. nih.gov

Henry, Suzuki, Sonogashira, and Michael Additions

Azetidines, as a class of compounds, possess potential in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions. rsc.orgresearchgate.netresearchgate.net These reactions are significant carbon-carbon bond forming methodologies. While the general applicability of azetidines in these reactions is noted, specific detailed reaction mechanisms and outcomes involving this compound in each of these addition types would require further focused study beyond the general scope provided in the search results. The Sonogashira reaction, for instance, is a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, often employing a copper co-catalyst, and is widely used in the synthesis of various organic molecules. nanochemres.orgwikipedia.org

Hydroaminoalkylation Reactions

Hydroaminoalkylation reactions involve the direct addition of α-C(sp3)−H bonds of amines across C−C double bonds of alkenes. nih.govd-nb.info This transition-metal-catalyzed process allows for the formation of amines without generating side products, utilizing inexpensive and readily available starting materials. nih.govd-nb.info Tantalum-catalyzed hydroaminoalkylation has been reported for the synthesis of β-substituted azetidines. rsc.orgdoi.org Titanium-catalyzed hydroaminoalkylation of ethylene (B1197577) with secondary amines has also been demonstrated, with studies exploring various titanium catalysts. nih.govd-nb.info The mechanism of titanium-catalyzed hydroaminoalkylation often involves the insertion of the alkene substrate into the Ti−C bond of a titanaaziridine intermediate. nih.govd-nb.info While these studies highlight the application of hydroaminoalkylation in synthesizing azetidines, specific examples detailing the hydroaminoalkylation of this compound were not explicitly found in the provided search results.

Copper-Catalyzed N-Arylation

Copper-catalyzed N-arylation is a method for forming carbon-nitrogen bonds between amines and aryl halides or pseudohalides. beilstein-journals.orgnih.govnih.govorganic-chemistry.orgmdpi.com This reaction has been applied to various nitrogen-containing heterocycles, including azoles and imidazoles. nih.govorganic-chemistry.org Mild conditions have been developed for the copper-catalyzed N-arylation of imidazoles using copper(I) bromide with pyridin-2-yl β-ketones as supporting ligands. organic-chemistry.org Another protocol utilizes CuSO4·5H2O as a catalyst in water for the N-arylation of primary and secondary amines with aryliodonium ylides. beilstein-journals.org While these methods demonstrate the feasibility of copper-catalyzed N-arylation for cyclic amines and heterocycles, specific research detailing the copper-catalyzed N-arylation of this compound was not found within the provided search results.

Computational Studies on Reactivity and Conformation

Computational studies, particularly using quantum chemical methods, have been instrumental in understanding the reactivity and conformational preferences of this compound derivatives. researchgate.netacs.orgacs.orgresearchgate.net These studies provide insights into reaction mechanisms, energy barriers, and nonbonding interactions that influence molecular structure and reactivity. researchgate.netacs.orgacs.orgresearchgate.net

Quantum Chemical Computations (e.g., DFT, wB97XD, M06-2X, B3LYP functionals)

Quantum chemical computations, such as Density Functional Theory (DFT), are widely used to study the electronic structure, geometry, and energetics of molecules. nih.govskemman.isresearchgate.net Various DFT functionals, including B3LYP, M06-2X, and wB97XD, are employed for these studies. researchgate.netacs.orgacs.orgnih.govresearchgate.netrsc.org B3LYP is a commonly used hybrid functional, although it may not accurately describe weak interactions like π-π interactions. nih.govrsc.org M06-2X is a meta-GGA functional known for its good performance in describing weak interactions. nih.govrsc.org wB97XD is a range-separated hybrid functional that includes empirical dispersion corrections and is considered suitable for describing hydrogen-bond based interactions. researchgate.netrsc.org

Computational studies on N-protected 2-methylazetidines have utilized functionals like CPCM-M06-2X/6-311++G(d,p) to compute relative free energies of rotamers. researchgate.netacs.orgacs.org DFT calculations have also been used to analyze nonbonding interactions and understand their influence on conformation. researchgate.netacs.orgacs.org

Rotamer Preferences and Interconversion Barriers

This compound derivatives can exist as different rotamers due to rotation around bonds, particularly the exocyclic C-N bond when an N-protecting group is present. researchgate.netacs.orgacs.orgresearchgate.net Computational and NMR studies have been used to determine the preferences for specific rotamers and the energy barriers associated with their interconversion. researchgate.netacs.orgacs.orgresearchgate.net

For N-thiopivaloyl-2-methylazetidine, the less hindered cis rotamer was found to be dominant based on NMR analysis and supported by computational studies. researchgate.netacs.orgacs.org In contrast, N-Botc-2-methylazetidine showed a preference for the trans rotamer. acs.orgacs.org The conformational preference in N-Botc-2-methylazetidine was found to be small, with calculated ΔG values ranging from 1.0 to 4.1 kJ/mol depending on the computational method. researchgate.netacs.orgacs.org The CPCM-M06-2X/6-311++G(d,p) level of theory gave a ΔG of 1.3–1.6 kJ/mol. researchgate.netacs.orgacs.org

NMR and computational studies have also determined the barriers to rotation for N-thiopivaloyl and N-Botc-2-methylazetidine derivatives. acs.orgacs.org At 25 °C, the NMR-determined barriers were 70.7 kJ/mol for the thiopivaloyl derivative and 75.0 kJ/mol for the Botc derivative. acs.org These barrier heights indicate that rotamer interconversion is not significant at lower temperatures, such as those used in lithiation reactions (-78 °C). acs.orgacs.org

| Compound | N-Protecting Group | Dominant Rotamer (NMR) | ΔG (kJ/mol) (CPCM-M06-2X/6-311++G(d,p)) | Rotation Barrier (kJ/mol) (NMR, 25 °C) |

|---|---|---|---|---|

| This compound derivative | N-thiopivaloyl | cis | Not explicitly stated for ΔG, but computational studies support cis preference researchgate.netacs.orgacs.org | 70.7 acs.org |

| This compound derivative | N-Botc | trans | 1.3–1.6 researchgate.netacs.orgacs.org | 75.0 acs.org |

Analysis of Nonbonding Interactions

Computational studies, including NCI (Noncovalent Interaction) analysis, are used to visualize and analyze nonbonding interactions within molecules, such as van der Waals interactions, hydrogen bonds, and steric repulsions. researchgate.netacs.orgacs.orgnih.gov These interactions play a crucial role in determining molecular conformation and influencing reactivity. researchgate.netacs.orgacs.orgnih.gov

In N-thiopivaloyl-2-methylazetidine, nonbonded interactions exist between the t-Bu group and the thiocarbonyl. researchgate.netacs.orgacs.org The conformational preference for the cis rotamer is attributed to the alleviation of steric interactions (Pauli repulsion) between the thiocarbonyl and methyl groups, which are more unfavorable in the trans orientation. acs.org

For N-Botc-2-methylazetidine, the presence of the oxygen atom as a "spacer" reduces the steric influence of the t-Bu group on the azetidine ring conformation, and corresponding nonbonding interactions are less significant in the NCI isosurface compared to the thiopivaloyl analog. researchgate.netacs.orgacs.org A weak stabilizing CH−O interaction involving the C-2 methyl group was detected in the favored conformation, although its magnitude was small (0.4 kJ/mol). acs.org

Computational analysis of transition states for rotation in N-Botc-2-methylazetidine revealed that conformations with the methyl group axially oriented relative to the azetidine ring experience 1,3-diaxial strain, increasing the energy of these transition states. researchgate.net

Reaction Mechanism Elucidation (e.g., DFT calculations for lithiation)

The reactivity of this compound, particularly in lithiation reactions, has been extensively investigated, with computational methods such as Density Functional Theory (DFT) playing a crucial role in elucidating reaction mechanisms and understanding factors governing regioselectivity and stereoselectivity. Studies on N-substituted 2-methylazetidines have demonstrated that the nature of the N-protecting group significantly influences the site of lithiation, which can occur at the α (C-2) or α' (C-4) positions relative to the nitrogen atom. researchgate.netacs.orgresearchgate.net

DFT calculations have been employed to rationalize the observed regioselectivity in the lithiation-electrophile trapping sequences of N-thiopivaloyl- and N-(tert-butoxythiocarbonyl)-α-alkylazetidines. acs.orgresearchgate.net These computational studies provide insights into the relative stabilities of different lithiated intermediates and the transition structures involved in the lithiation process. For instance, DFT calculations have supported the experimental findings regarding the dominant rotamers of N-thiopivaloyl-2-methylazetidine, correlating rotamer preferences with the observed directed lithiation. acs.org

Furthermore, DFT calculations have been instrumental in understanding the dynamic behavior of lithiated azetidines. They have suggested the presence of η³-coordinated species for diastereomeric lithiated azetidines, contributing to the rationalization of their configurational instability. researchgate.netresearchgate.net This lability of lithiated intermediates can lead to stereoconvergence, resulting in highly stereoselective outcomes upon trapping with electrophiles, a phenomenon described as "dynamic control of reactivity" in organolithium chemistry. researchgate.netresearchgate.net

Specific computational levels of theory, such as CPCM-M06-2X/6-311++G(d,p), have been utilized to compute free energies and analyze transition state structures for processes like the rotation around the exocyclic C-N bond in N-protected 2-methylazetidines. researchgate.netacs.orgresearchgate.net These calculations help in understanding the conformational landscape and its influence on the reactivity profile. The energy barriers for rotamer interconversions, as determined by computational analyses, are crucial in assessing whether these interconversions occur on the timescale of the lithiation reactions. acs.orgresearchgate.net

Computational modeling has also been applied more broadly to predict the feasibility of azetidine synthesis reactions, such as photocatalyzed cycloadditions. By modeling factors like frontier orbital energy match, researchers can predict which substrates are likely to react successfully, potentially reducing the need for extensive experimental trial and error in synthetic route development. mit.edu

Applications of 2 Methylazetidine in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

Azetidines, including 2-methylazetidine, are recognized as crucial building blocks for constructing nitrogen-containing compounds. nih.gov Their rigid four-membered ring structure is particularly advantageous in medicinal chemistry and drug discovery. nih.govenamine.net By incorporating the azetidine (B1206935) scaffold, chemists can limit the conformational flexibility of a molecule. This rigidity can lead to a decrease in the entropy of binding to a biological target, potentially resulting in higher affinity and selectivity for the drug candidate. enamine.net The stability and predictable geometry of the azetidine ring make it an attractive isostere for other cyclic and acyclic moieties in molecular design. rsc.orgenamine.net

The this compound scaffold is a key constituent in the synthesis of various pharmaceuticals and agrochemicals. nbinno.comnbinno.com Its derivatives serve as pivotal intermediates, enabling the creation of complex molecules with enhanced biological activity. nih.govnbinno.com In the pharmaceutical industry, azetidine-containing compounds have been investigated for a wide array of therapeutic areas, including neurological disorders. nbinno.com The unique three-dimensional structure imparted by the azetidine ring is instrumental in designing novel drug candidates.

In the agrochemical sector, intermediates derived from azetidines are utilized in the formulation of more effective and targeted crop protection agents. nbinno.comnbinno.com The incorporation of the this compound moiety can lead to the development of novel pesticides, herbicides, and fungicides with improved potency and environmental profiles. nbinno.com The controlled and predictable functionalization of the azetidine ring allows for the fine-tuning of a molecule's properties to meet the rigorous standards required for agricultural applications. nbinno.com

| Application Area | Role of this compound Scaffold | Examples of Target Molecules |

| Pharmaceuticals | Serves as a rigid building block to enhance binding affinity and selectivity. enamine.netnbinno.com | Drug candidates for various therapeutic areas, including neurological disorders. nih.govnbinno.com |

| Agrochemicals | Used as an intermediate to create more potent and targeted agents. nbinno.com | Next-generation pesticides, herbicides, and fungicides. nbinno.comnbinno.com |

This table summarizes the role of the azetidine scaffold, exemplified by this compound, in the synthesis of complex bioactive molecules.

This compound and its derivatives are valuable intermediates in the drug discovery process. nbinno.comchemrxiv.org The azetidine ring has gained significant popularity in drug discovery campaigns, with several approved drugs now containing this motif. chemrxiv.org Its utility stems from its ability to introduce novel chemical space and structural rigidity into potential drug molecules. nih.gov Researchers utilize these intermediates to generate libraries of diverse compounds for screening, accelerating the identification of new therapeutic agents. enamine.net The predictable stereochemistry of substituted azetidines, such as this compound, allows for the stereoselective synthesis of chiral drug candidates, which is often crucial for efficacy and safety. nih.gov The development of new synthetic methodologies continues to expand access to diversely functionalized 2-substituted azetidines, further enhancing their role as key intermediates in medicinal chemistry. chemrxiv.org

Peptidomimetics and Nucleic Acid Chemistry

In the design of molecules that mimic the structure and function of peptides and nucleic acids, this compound derivatives have proven to be of significant interest. Their constrained cyclic nature allows them to act as surrogates for natural components, imparting specific conformational preferences.

Derivatives of this compound, particularly 2-methyl-azetidine-2-carboxylic acid, serve as constrained amino acid surrogates in peptide chemistry. nih.govacs.org By replacing a natural amino acid with an azetidine-based analogue, the conformational freedom of the peptide backbone can be significantly restricted. nih.gov This strategy is a cornerstone of peptidomimetic design, aiming to create molecules with improved stability, bioavailability, and receptor selectivity compared to their natural peptide counterparts. The rigid azetidine structure can lock a portion of the peptide into a bioactive conformation, mimicking the structure of natural amino acids in specific secondary structures like turns. nih.govacs.org

Research has provided substantial evidence that 2-alkyl-2-carboxyazetidines, including the 2-methyl derivative (2-MeAze), are effective inducers of γ-turns in peptides. nih.govacs.org A γ-turn is a specific type of reverse turn structure in a peptide chain involving three amino acid residues. These turns are crucial for the folding and biological activity of many proteins and peptides. acs.org

Studies involving the incorporation of 2-methyl-azetidine-2-carboxylic acid into model tetrapeptides have demonstrated its strong tendency to induce and stabilize γ-turn conformations. nih.govacs.org Both theoretical and experimental analyses, including X-ray diffraction, have confirmed that the azetidine scaffold efficiently promotes this specific fold, regardless of its position within the short peptide chain. nih.govacs.org This makes this compound a valuable tool for designing peptides with predictable and stable three-dimensional structures.

| Peptide Position | Inducing Effect | Conformational Outcome | Supporting Evidence |

| i+1 Position | High tendency to induce reverse turns. nih.govacs.org | Predominantly γ-turn conformation. | Molecular modeling, NMR studies. researchgate.net |

| i+2 Position | Efficiently induces γ-turns. nih.govacs.org | Stabilized γ-turn conformation. | X-ray diffraction, conformational analysis. nih.govacs.org |

This table presents research findings on the application of 2-methyl-azetidine-2-carboxylic acid as a γ-turn promoter in model peptides.

Catalytic Ligands and Chiral Auxiliaries

The unique structural features of the azetidine ring have led to its exploration in the realm of asymmetric catalysis. Azetidine derivatives can function as chiral ligands for metal catalysts or as chiral auxiliaries to control the stereochemical outcome of a reaction. nih.govrsc.org

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a single enantiomer of the product. wikipedia.org Optically active azetidines have been synthesized and used for this purpose. rsc.org For example, (S)-1-Phenylethylamine has been employed as a chiral auxiliary to synthesize enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org The rigid ring structure of azetidines makes them effective platforms for transferring chiral information.

Furthermore, azetidines are used as building blocks for the synthesis of chiral ligands for transition metal catalysis. nih.gov Palladium complexes featuring azetidine-based ligands have been developed and evaluated for their catalytic activity in cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net The strain and stereochemistry of the azetidine ring within the ligand can significantly impact the efficiency and selectivity of the catalytic process. researchgate.net

Development of Novel Materials

The unique structural characteristics of this compound, particularly its strained four-membered ring and the presence of a chiral center, make it a valuable precursor in the development of novel polymeric and functional materials. Its application in this domain can be broadly categorized by its use as a monomer in polymerization reactions and as a foundational building block in the synthesis of complex functional materials.

This compound as a Monomer in Polymer Synthesis

While specific studies detailing the homopolymerization of this compound are not extensively documented in peer-reviewed literature, its behavior can be inferred from comprehensive research on analogous cyclic imines, such as azetidines and 2-methylaziridine. The polymerization of these monomers typically proceeds through cationic or anionic ring-opening polymerization (ROP), with the resulting polymer architecture being highly dependent on the reaction conditions and the nature of the azetidine nitrogen (i.e., whether it is activated by an electron-withdrawing group).

The cationic ring-opening polymerization of unsubstituted and N-substituted azetidines is a well-established method for producing poly(trimethylenimines). rsc.orgresearchgate.net It is anticipated that this compound would undergo a similar polymerization process. Drawing parallels from the CROP of 2-methylaziridine, the polymerization of this compound would likely be initiated by Lewis acids or protonic acids. The resulting polymer, poly(this compound), is expected to have a branched structure. rsc.org This branching arises from the nucleophilic attack of a nitrogen atom in the growing polymer chain on an activated azetidinium ion, a common feature in the CROP of small cyclic imines. rsc.org

Research on 2-substituted N-alkylaziridines has shown that the presence of a methyl group on the carbon adjacent to the nitrogen can influence the polymerization kinetics, specifically by reducing the rate of termination reactions relative to propagation. rsc.org This suggests that the polymerization of this compound might exhibit more controlled characteristics compared to the unsubstituted azetidine.

| Monomer Analog | Initiator | Resulting Polymer Structure | Key Findings | Reference |

|---|---|---|---|---|

| 2-Methylaziridine | BF3Et2O | Highly Branched | Polymerization is subject to termination reactions. | rsc.org |

| Azetidine | Acid Catalysts | Hyperbranched | Dimer formation is a significant concurrent reaction. | rsc.org |

| N-benzyl-2-methylaziridine | Not specified | Linear (less termination) | The 2-methyl group significantly reduces termination compared to N-benzylaziridine. | rsc.org |

For a more controlled, living polymerization yielding linear polymers with well-defined molecular weights and low dispersity, anionic ring-opening polymerization is the preferred method. However, this typically requires the activation of the azetidine nitrogen with an electron-withdrawing group, such as a sulfonyl group. nih.govrsc.org

Studies on the AROP of N-(methanesulfonyl)azetidine have demonstrated that even with activation, branching can occur due to chain transfer to the methanesulfonyl group. rsc.org This indicates that for a truly linear poly(this compound) via AROP, a suitable N-activating group that does not participate in chain transfer would be necessary. The polymerization of such an activated monomer would be initiated by a strong nucleophile.

| Monomer | Initiator | Polymerization Temperature | Resulting Polymer Structure | Key Findings | Reference |

|---|---|---|---|---|---|

| N-(methanesulfonyl)azetidine (MsAzet) | nBuN(K)Ms | >100 °C | Branched | Polymerization is first-order with respect to the monomer; branching occurs via chain transfer. | rsc.org |